molecular formula C14H14ClF3N2O2 B8481279 Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl- CAS No. 70974-25-3

Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl-

Cat. No. B8481279
CAS RN: 70974-25-3
M. Wt: 334.72 g/mol
InChI Key: SEKGVEZBWYPTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl- is a useful research compound. Its molecular formula is C14H14ClF3N2O2 and its molecular weight is 334.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70974-25-3

Molecular Formula

C14H14ClF3N2O2

Molecular Weight

334.72 g/mol

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-diethylimidazolidine-2,4-dione

InChI

InChI=1S/C14H14ClF3N2O2/c1-3-13(4-2)11(21)20(12(22)19-13)8-5-6-10(15)9(7-8)14(16,17)18/h5-7H,3-4H2,1-2H3,(H,19,22)

InChI Key

SEKGVEZBWYPTMC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)Cl)C(F)(F)F)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

An admixture of 6.65 g (30 mmol) of 4-chloro-3-trifluoromethylphenyl-isocyanate and 4.4 g (30 mmol) of 2-amino-2-ethyl-butyric acid methyl ester were heated to 100° C. and maintained at that temperature for 5 minutes. The resulting crude product, 2-(N-[(4-chloro-3-trifluoromethylphenyl)-carbamoyl]-amino)-2-ethylbutyric acid methyl ester, was heated for 8 hours on a steam bath in a mixture of 200 ml of acetone and 200 ml of 6 N HCl. The mixture was cooled and then extracted with methylene chloride. The extract was dried over sodium sulphate and the methylene chloride was evaporated. The residue was crystallized from petroleum ether and then from methylene chloride/hexane to yield 3-(4-chloro-3-trifluoromethylphenyl)-5,5-diethyl-hydantoin, m.p. 86°-87° C.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(N-[(4-chloro-3-trifluoromethylphenyl)-carbamoyl]-amino)-2-ethylbutyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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